

# Technical Guide: Physical Characteristics of 2-Bromo-3,5-dinitroaniline

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Compound of Interest

Compound Name: 2-Bromo-3,5-dinitroaniline

Cat. No.: B15421743

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the known and extrapolated physical characteristics of **2-Bromo-3,5-dinitroaniline**. Due to limited publicly available experimental data for this specific isomer, properties of the closely related isomer, 2-Bromo-4,6-dinitroaniline, are included for comparative purposes.

### Introduction

**2-Bromo-3,5-dinitroaniline** is a halogenated nitroaniline, a class of compounds with applications as intermediates in the synthesis of dyes and other specialty chemicals. An understanding of its physical properties is essential for its handling, application in synthetic protocols, and for predicting its behavior in various chemical and biological systems.

### **Molecular and Chemical Identity**

A summary of the fundamental identifiers for **2-Bromo-3,5-dinitroaniline** is provided below.



Property	Value	Source
IUPAC Name	2-Bromo-3,5-dinitroaniline	N/A
CAS Number	116529-41-0	
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrN <sub>3</sub> O <sub>4</sub>	
Molecular Weight	262.02 g/mol	

## **Physical Properties**

Experimental data for the physical properties of **2-Bromo-3,5-dinitroaniline** are not readily available in the cited literature. The following table includes data for the closely related isomer, 2-Bromo-4,6-dinitroaniline (CAS: 1817-73-8), which can serve as a useful reference point. It is crucial to note that isomers can have significantly different physical properties.

Property	2-Bromo-4,6-dinitroaniline (Isomer Reference)	2-Bromo-3,5-dinitroaniline
Appearance	Bright yellow powder; Yellow needles from acetic acid or alcohol[1]	Data not available
Melting Point	151-153 °C[2]	Data not available
Boiling Point	Sublimes[1]	Data not available
Density	1.96 g/cm³ (calculated from crystal structure data)[3]	Data not available
Solubility	Soluble in hot acetic acid; Very soluble in hot alcohol & acetone; Less than 1 mg/mL in water at 21°C[1]	Data not available

### **Experimental Protocols**

The following are standard methodologies for determining the key physical properties listed above.



#### 4.1. Melting Point Determination (Capillary Method)

The melting point of a solid is a key indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound.

- Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, thermometer.
- Procedure:
  - A small amount of the dry, powdered sample is packed into a capillary tube to a height of
     2-3 mm.
  - The capillary tube is placed in the heating block of the melting point apparatus.
  - The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
  - The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
  - The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.
  - The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.

#### 4.2. Solubility Determination (Isothermal Saturation Method)

This method determines the equilibrium concentration of a solute in a solvent at a given temperature.

 Apparatus: Vials with screw caps, a constant temperature shaker (or water bath), analytical balance, filtration device (e.g., syringe filters), and an analytical instrument for concentration measurement (e.g., HPLC or UV-Vis spectrophotometer).

#### Procedure:

 An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.



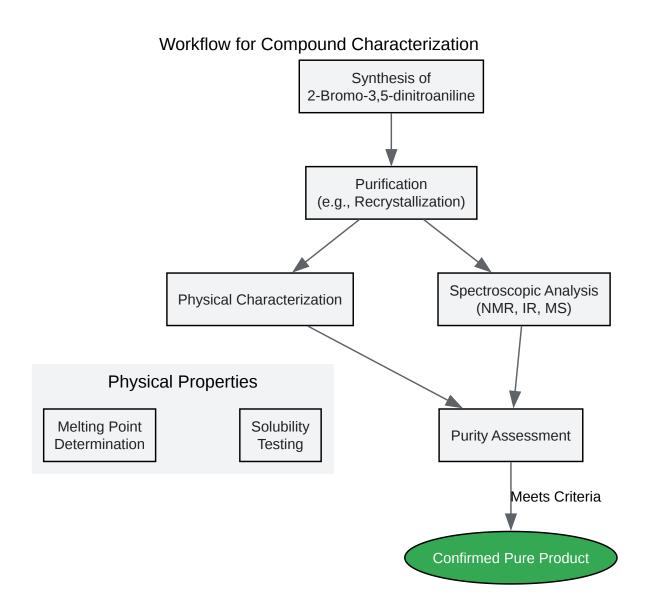
- The vial is placed in a constant temperature shaker and agitated for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).
- After agitation, the solution is allowed to stand at the same temperature to allow undissolved solid to settle.
- A sample of the supernatant is carefully withdrawn and immediately filtered to remove any suspended solid particles.
- The concentration of the compound in the filtrate is then determined using a pre-calibrated analytical method.

## **Logical Relationships and Visualization**

The request for diagrams of signaling pathways, experimental workflows, or logical relationships using Graphviz is not applicable to the description of the physical characteristics of a small molecule like **2-Bromo-3,5-dinitroaniline**. Such diagrams are typically used to represent complex biological processes, intricate experimental setups, or decision-making workflows, none of which are relevant to the fundamental physical properties of a chemical compound.

The logical relationship for determining the identity and purity of a synthesized compound can be represented as a simple workflow.





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Caption: Workflow for the synthesis and characterization of a chemical compound.

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### References

- 1. 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | CID 15752 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-ブロモ-4,6-ジニトロアニリン 94% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Crystal structure of 2-bromo-4,6-dinitroaniline PMC [pmc.ncbi.nlm.nih.gov]
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